molecular formula C17H16FNO4 B4134509 N-(5-fluoro-2-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

N-(5-fluoro-2-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B4134509
M. Wt: 317.31 g/mol
InChI Key: MVGFTNPJDMXKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluoro-substituted phenyl ring and a formyl-substituted methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoro-2-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methylaniline and 4-formyl-2-methoxyphenol.

    Formation of Intermediate: The 5-fluoro-2-methylaniline is reacted with chloroacetyl chloride to form N-(5-fluoro-2-methylphenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 4-formyl-2-methoxyphenol in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The formyl group can also be reduced to an alcohol.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products:

    Oxidation: N-(5-fluoro-2-methylphenyl)-2-(4-carboxy-2-methoxyphenoxy)acetamide.

    Reduction: N-(5-fluoro-2-methylphenyl)-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function.

Comparison with Similar Compounds

  • N-(5-fluoro-2-methylphenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamide
  • N-(5-fluoro-2-methylphenyl)-2-(4-methoxy-2-methoxyphenoxy)acetamide

Comparison:

  • Uniqueness: The presence of both a fluoro-substituted phenyl ring and a formyl-substituted methoxyphenoxy group makes N-(5-fluoro-2-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide unique compared to its analogs. This unique structure may confer distinct chemical and biological properties.
  • Reactivity: The formyl group in the compound provides additional reactivity compared to similar compounds with hydroxyl or methoxy groups.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c1-11-3-5-13(18)8-14(11)19-17(21)10-23-15-6-4-12(9-20)7-16(15)22-2/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGFTNPJDMXKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)COC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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